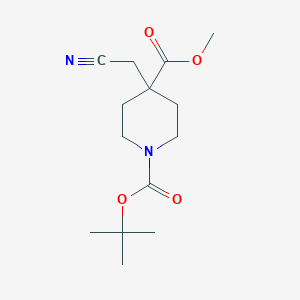![molecular formula C7H3BrF2N2 B1375824 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine CAS No. 1427501-65-2](/img/structure/B1375824.png)
3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine
Overview
Description
3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine is a heterocyclic compound characterized by a pyrazolo[1,5-A]pyridine core substituted with bromine and fluorine atoms. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-A]pyridine core, followed by selective bromination and fluorination.
-
Formation of Pyrazolo[1,5-A]pyridine Core
Starting Materials: Pyridine derivatives and hydrazine.
Reaction Conditions: Cyclization reactions under acidic or basic conditions.
-
Bromination
Reagents: Bromine or N-bromosuccinimide (NBS).
Conditions: Typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction.
-
Fluorination
Reagents: Selectfluor or other fluorinating agents.
Conditions: Often performed under mild conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols).
Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.
-
Oxidation and Reduction
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the bromine or fluorine substituents can lead to different hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).
Major Products
Substitution Products: Amino, thiol, or other substituted pyrazolo[1,5-A]pyridines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Hydrogenated pyrazolo[1,5-A]pyridines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Agriculture: Potential use in the development of agrochemicals.
Electronics: Used in the synthesis of organic electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine
- 3-Bromo-4,6-dimethylpyrazolo[1,5-A]pyridine
- 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyrimidine
Uniqueness
3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYLYAQTFNASIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427501-65-2 | |
| Record name | 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride](/img/structure/B1375742.png)
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)

![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)

![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)





![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)


